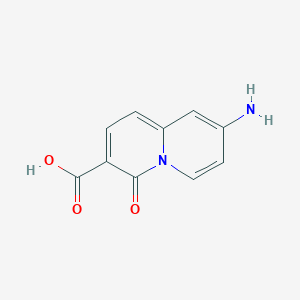

8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid

描述

Overview of Quinolizine Derivatives in Academic Contexts

Quinolizine derivatives have long captured the attention of chemists due to their unique electronic and structural properties. These compounds are found in various alkaloids and have been the subject of extensive synthetic efforts. The academic interest in quinolizine derivatives stems from their versatile chemical reactivity and their potential as scaffolds for constructing complex molecular architectures. Researchers have explored numerous synthetic routes to access this heterocyclic system, leading to a rich and diverse chemistry.

Significance of the 4-Oxo-4H-quinolizine-3-carboxylic Acid Core in Organic and Medicinal Chemistry

The introduction of a 4-oxo (a ketone group) and a 3-carboxylic acid moiety to the quinolizine scaffold gives rise to the 4-oxo-4H-quinolizine-3-carboxylic acid core, a structure of considerable importance in medicinal chemistry. This particular arrangement of functional groups is known to chelate metal ions, a property that is often crucial for biological activity.

Derivatives of this core structure have been investigated for a range of therapeutic applications. Notably, they have been explored as potential antibacterial agents. The mechanism of action for many such compounds involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. The ability of the 4-oxo and 3-carboxylic acid groups to bind to the enzyme's active site, often mediated by a magnesium ion, is key to their inhibitory effect.

Furthermore, this scaffold has been a focal point in the development of antiviral agents, particularly as inhibitors of HIV integrase. Similar to their antibacterial counterparts, the metal-chelating properties of the 4-oxo-4H-quinolizine-3-carboxylic acid core are critical for disrupting the enzymatic function of viral proteins.

Beyond these applications, the unique photophysical properties of this core have led to its use in the development of fluorescent sensors. Certain derivatives exhibit changes in their fluorescence upon binding to specific metal ions, such as Mg2+, making them valuable tools for biological imaging and sensing applications. acs.orgnih.gov

Specific Relevance of 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid in Contemporary Research

Direct and extensive research specifically focused on this compound is not widely reported. However, the introduction of an amino group at the 8-position of the 4-oxo-4H-quinolizine-3-carboxylic acid core is of significant scientific interest for several reasons.

The position and nature of substituents on the quinolizine ring can profoundly influence the biological activity and physicochemical properties of the molecule. An amino group at the 8-position can be expected to modulate the electronic properties of the entire ring system, which in turn could affect its reactivity, binding affinity for biological targets, and pharmacokinetic profile.

In the context of antibacterial research, modifications at the C-8 position of similar quinolone and quinolizine structures have been shown to be critical for antibacterial potency and spectrum. The steric and electronic characteristics of the C-8 substituent can impact the compound's interaction with DNA gyrase and its ability to permeate bacterial cell walls.

Furthermore, the presence of a primary amino group provides a valuable synthetic handle for further derivatization. This allows for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds. For instance, the amino group could be acylated, alkylated, or incorporated into larger heterocyclic systems to fine-tune the molecule's properties.

While detailed research findings for this compound are scarce, the foundational knowledge of the 4-oxo-4H-quinolizine-3-carboxylic acid scaffold suggests that this specific derivative holds promise for further investigation in medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

8-amino-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-6-3-4-12-7(5-6)1-2-8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTQWWJAMFEDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=C(C2=O)C(=O)O)C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433395 | |

| Record name | AGN-PC-0MWF5B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337909-31-6 | |

| Record name | AGN-PC-0MWF5B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Amino 4 Oxo 4h Quinolizine 3 Carboxylic Acid and Its Analogs

Strategies for Constructing the 4-Oxo-4H-quinolizine-3-carboxylic Acid Ring System

The creation of the fundamental 4-oxo-4H-quinolizine-3-carboxylic acid structure is the critical first phase of the synthesis. This bicyclic heteroaromatic core is typically assembled through cyclization reactions of carefully chosen precursor molecules, which can be achieved via several synthetic strategies.

One-pot reactions that lead to the rapid assembly of the quinolizine core are highly valuable in synthetic chemistry. A notable example, although for a related isomer, is the construction of a 2-substituted-4-oxo-4H-quinolizine structure through a one-pot Stobbe condensation. researchgate.net This method involves the reaction of 2-pyridinecarbaldehyde with diethyl succinate (B1194679) in the presence of a base like potassium tert-butoxide. researchgate.net The reaction proceeds through an initial condensation followed by an intramolecular N-acylation, which, after electronic reorganization, yields the cyclized quinolizine product. researchgate.net While this specific approach yields the 2-carboxylate isomer, it demonstrates a powerful cyclization strategy for forming the 4-oxo-4H-quinolizine ring system from simple pyridine (B92270) precursors. researchgate.net

| Precursors | Reaction Type | Product | Reference |

| 2-Pyridinecarbaldehyde, Diethyl succinate | Stobbe Condensation / Cyclization | Ethyl 4-oxo-4H-quinolizine-2-carboxylate | researchgate.net |

Multi-step sequences provide a more controlled, albeit longer, path to the quinolizine core. A highly relevant and widely used method for analogous quinoline (B57606) systems is the Gould-Jacobs reaction. wikiwand.comwikipedia.org This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which exists in tautomeric equilibrium with the 4-oxo form. wikiwand.commdpi.com

By analogy, a similar pathway can be employed for the synthesis of the 4-oxo-4H-quinolizine-3-carboxylic acid core, starting with a 2-aminopyridine (B139424) derivative instead of an aniline. The proposed sequence would be:

Condensation: Reaction of a 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEMM). This step involves a nucleophilic attack from the pyridine's amino group, leading to the substitution of the ethoxy group and forming an intermediate. wikipedia.org

Thermal Cyclization: The intermediate is then heated in a high-boiling solvent (e.g., Dowtherm A) to induce an intramolecular 6-electron cyclization, which forms the second ring of the quinolizine system. wikiwand.commdpi.com

Saponification: The resulting ethyl ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid. wikiwand.com

This multi-step approach offers a versatile route to the target ring system, allowing for the use of variously substituted pyridine precursors to generate a library of analogs. mdpi.com

Introduction and Transformation of the Amino Group at Position 8

Once the 4-oxo-4H-quinolizine-3-carboxylic acid framework is established, the next critical step is the introduction of the amino group at the C-8 position. This is most commonly achieved through a two-step nitration and reduction sequence.

The standard and well-established method for introducing a nitrogen-based functional group onto an aromatic ring is through electrophilic nitration. For the analogous quinolinone scaffold, nitration at the C-8 position is a known transformation, typically achieved using classical nitrating agents like a mixture of nitric acid and sulfuric acid. nih.gov This reaction places a nitro (-NO₂) group at the desired position on the carbocyclic ring of the quinolizine system.

Following successful nitration, the 8-nitro group is then reduced to the corresponding 8-amino derivative. This reduction is a common transformation in organic synthesis and can be accomplished using various reducing agents. A widely used and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium. nih.gov This reagent selectively reduces the nitro group to an amine without affecting other functional groups on the molecule, providing the target 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid in good yield. nih.gov

| Starting Material | Step 1 (Reagents) | Intermediate | Step 2 (Reagents) | Final Product | Reference |

| 4-Oxo-4H-quinolizine-3-carboxylic acid | HNO₃ / H₂SO₄ | 8-Nitro-4-oxo-4H-quinolizine-3-carboxylic acid | SnCl₂ | This compound | nih.gov |

Direct C-H amination, which involves the direct conversion of a carbon-hydrogen bond to a carbon-nitrogen bond, is a more modern and atom-economical approach. mdpi.com However, these methods often require specific directing groups or transition-metal catalysts, and their application can be highly substrate-dependent. While efficient direct amination techniques have been developed for some heterocyclic systems like quinazolinones, specific protocols for the direct amination at the C-8 position of the 4-oxo-4H-quinolizine core are not as well-established in the literature as the classical nitration-reduction pathway. organic-chemistry.org This route remains a challenging area of research for this particular molecular framework.

Functionalization and Derivatization Strategies for Quinolizine-3-carboxylic Acid Frameworks

The 4-oxo-4H-quinolizine-3-carboxylic acid scaffold, including its 8-amino derivative, serves as a versatile platform for further chemical modification. The carboxylic acid group at the C-3 position is a primary site for functionalization. researchgate.net It can be readily converted into a variety of other functional groups, most commonly amides. researchgate.netresearchgate.net

By reacting the carboxylic acid with different amines using standard peptide coupling reagents, a diverse library of 4-oxo-4H-quinolizine-3-carboxamides can be synthesized. researchgate.net This strategy has been used to attach various substituents, including sulfamido, carboxylamido, benzimidazole, and benzothiazole (B30560) moieties, to the core structure. researchgate.netresearchgate.net Such derivatizations are crucial for modulating the compound's physicochemical properties and biological activity. researchgate.net

| Functionalization Site | Reaction Type | Reagents | Resulting Derivative | Reference |

| C-3 Carboxylic Acid | Amide Coupling | Amines, Coupling Agents (e.g., HOBt, DCC) | 3-Carboxamide derivatives | researchgate.net |

| C-3 Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | 3-Ester derivatives | wikiwand.com |

| C-2 Ester (on isomer) | Aminolysis | Various Amines | 2-Carboxamide derivatives | researchgate.net |

Substitutions at the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of the quinolizine ring is a key site for chemical modification. Esterification and amidation are common strategies to produce a wide array of derivatives.

Esterification: The synthesis of quinoline-4-carboxylic acid esters can be achieved through various methods. One approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Another method is the use of methyl pyruvate (B1213749) instead of pyruvic acid in a Doebner-type reaction, which can directly yield the corresponding quinoline ester in high yield. nih.gov

Amidation: The conversion of the carboxylic acid to an amide is a frequently employed strategy to introduce diverse functional groups. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. researchgate.net A one-pot method using Deoxo-Fluor reagent has been described as a mild and efficient way to directly synthesize amides from carboxylic acids. nih.gov For instance, the synthesis of 4-oxo-4H-quinolizine-2-carboxamides has been achieved through direct aminolysis of the corresponding ethyl carboxylate with a range of amines, resulting in moderate to good yields. researchgate.net These reactions are crucial for creating libraries of compounds with varied substituents for biological screening.

| Derivative Type | General Method | Key Reagents |

|---|---|---|

| Esters | Doebner-type reaction | Aniline, Aldehyde, Methyl pyruvate nih.gov |

| Amides | Acyl chloride formation followed by amination | Oxalyl chloride, Primary/Secondary amine researchgate.net |

| Amides | Direct aminolysis | Various amines researchgate.net |

| Amides | One-pot condensation | Deoxo-Fluor reagent, Amines nih.gov |

Modifications on the Quinolizine Core (e.g., at C-1, C-7, C-9)

Functionalization of the quinolizine core at positions C-1, C-7, and C-9 is essential for fine-tuning the biological activity of these compounds. Various synthetic methods have been developed to introduce substituents at these sites.

The introduction of substituents at the C-1 position of the quinolizine skeleton has been explored through the chemical modification of related natural products. For example, the hydroxymethylene group at the C-1 position of the quinolizine alkaloid lupinine (B175516) has been used as a handle to introduce 1,2,3-triazole substituents. nih.gov

While direct C-H functionalization of the quinolizine core is challenging, methods developed for the related quinoline system provide insights into potential strategies. For quinolines, transition metal-catalyzed reactions have been employed for C-H functionalization at various positions. nih.gov For instance, iridium-catalyzed borylation can achieve high regioselectivity at the C-3 position of quinoline. nih.gov Perfluoroalkylation of quinoline has been shown to produce mixtures of C-6 and C-8 isomers. nih.gov These methods, while not directly reported for this compound, suggest potential avenues for the synthesis of C-7 and C-9 substituted analogs (corresponding to C-6 and C-8 in quinoline). The development of regioselective C-H activation methods for the quinolizine core remains an active area of research. mdpi.com

Introduction of Heterocyclic and Aromatic Substituents

To expand the chemical diversity and biological activity of this compound, various heterocyclic and aromatic substituents have been introduced. These modifications are often made by reacting the amino group at C-8 or by incorporating the substituents during the synthesis of the quinolizine core.

Derivatives bearing sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents have been designed and synthesized. researchgate.net The synthesis of these compounds often involves multi-step sequences. For example, benzimidazole-containing derivatives have been synthesized and evaluated for their biological activities. researchgate.net

The introduction of a pyrazolylmethyl group can be achieved through appropriate synthetic precursors. Similarly, pyrrolidinyl moieties can be incorporated, often by nucleophilic substitution reactions. The synthesis of quinoline derivatives with various heterocyclic substituents has been extensively reviewed, providing a toolbox of reactions that can be adapted for the quinolizine system. tandfonline.com For instance, a catalyst-free sequential van Leusen/Staudinger/aza-Wittig/carbodiimide-mediated cyclization approach has been used to synthesize 1H-imidazo-[4,5-c]quinoline derivatives. tandfonline.com

| Substituent Type | Synthetic Strategy | Example |

|---|---|---|

| Sulfonamido | Reaction of the C-8 amino group with a sulfonyl chloride | - |

| Carboxylamido | Coupling of the C-8 amino group with a carboxylic acid | - |

| Benzimidazole | Condensation of a diamino precursor with a carboxylic acid or aldehyde | researchgate.net |

| Benzothiazole | Reaction of an aminothiophenol with a carboxylic acid or acyl chloride | - |

| Pyrrolidinyl | Nucleophilic substitution using pyrrolidine | - |

| Pyrazolylmethyl | Alkylation with a chloromethylpyrazole derivative | - |

Optimization of Synthetic Efficiency and Scalability in Quinolizine Carboxylic Acid Synthesis

The development of efficient and scalable synthetic routes is crucial for the practical application of quinolizine carboxylic acids in drug discovery and development. Research in this area focuses on improving reaction conditions, minimizing steps, and enabling large-scale production.

A key strategy for improving synthetic efficiency is the use of multi-component reactions. The Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. nih.govresearchgate.net This reaction has been optimized to improve yields and accommodate a wider range of substrates, including anilines with electron-withdrawing groups. nih.gov Furthermore, these optimized conditions have been shown to be applicable to large-scale synthesis. nih.govacs.org

The development of practical and scalable syntheses for related heterocyclic systems, such as halo quinolin-2(1H)-ones, provides valuable insights. A two-step sequence starting from inexpensive halo anilines has been successfully applied on an 800 g scale. acs.org Such methodologies, which focus on readily available starting materials and robust reaction conditions, are essential for the cost-effective production of quinolizine derivatives. The use of microwave-assisted synthesis has also been explored to accelerate the synthesis of quinoline-2,4-dicarboxylic acids, offering good yields in shorter reaction times. researchgate.net The continual refinement of synthetic routes, including catalyst selection and solvent choice, is paramount for achieving both high efficiency and scalability. researchgate.netmdpi.com

Computational and Theoretical Chemistry Studies on 8 Amino 4 Oxo 4h Quinolizine 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

The electronic properties of this compound are governed by the interplay of its constituent functional groups. The 4-oxo and 3-carboxylic acid groups act as electron-withdrawing groups, while the 8-amino group is a strong electron-donating group. This push-pull electronic arrangement is expected to result in a polarized molecule with a significant dipole moment. The amino group enriches the electron density of the quinolizine ring system, which in turn influences the molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this molecule, the electron-donating amino group would raise the HOMO energy, while the withdrawing groups would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the charge distribution. For 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid, the MEP would show negative potential (red/yellow) around the oxygen atoms of the oxo and carboxyl groups, indicating regions susceptible to electrophilic attack or coordination with cations. Positive potential (blue) would be expected around the amino group's hydrogens.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These are representative values for a molecule with this structure, calculated at a common level of theory like B3LYP/6-31G(d). Actual values would require specific computation.)

| Property | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 3.3 eV | Predicts chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Quantifies the polarity of the molecule. |

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamics of molecules. The conformational landscape of this compound is relatively rigid due to the fused bicyclic nature of the quinolizine core. This core is largely planar.

The primary source of conformational flexibility arises from the rotation of the C3-C(O)OH bond of the carboxylic acid group. Different orientations of the hydroxyl group relative to the quinolizine ring can lead to various conformers with distinct energy levels. Molecular mechanics or DFT calculations can be used to perform a potential energy surface scan by systematically rotating this dihedral angle to identify the most stable (lowest energy) conformation.

The most stable conformer is likely one that allows for the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the adjacent 4-oxo group. This interaction would create a pseudo-six-membered ring, significantly stabilizing the conformation and restricting the rotation of the carboxylic acid group. Molecular dynamics simulations could further be used to explore the conformational behavior of the molecule in different solvent environments over time, providing insights into its flexibility and intermolecular interactions.

Table 2: Hypothetical Relative Energies of Carboxylic Acid Conformers (Note: Energies are relative to the most stable conformer. These are hypothetical values to illustrate the concept.)

| Conformer Description | Dihedral Angle (O=C-C-O-H) | Relative Energy (kcal/mol) | Stability |

| Intramolecular H-Bond | ~0° | 0.0 | Most Stable |

| Anti-conformation | ~180° | 4-6 | Less Stable |

Investigation of Metal Ion Chelation Properties (e.g., Mg²⁺) within Quinolizine Scaffolds

The 4-oxo-4H-quinolizine-3-carboxylic acid scaffold is known to be an excellent chelator for divalent metal ions, particularly Mg²⁺. nih.gov The arrangement of the 4-keto oxygen and the adjacent 3-carboxylate group creates a bidentate binding site that can effectively coordinate with metal cations. This structural motif is crucial for the compound's ability to act as a selective fluorescent indicator for Mg²⁺. nih.gov

In the case of this compound, the chelation process would involve the deprotonated carboxylate and the keto oxygen forming coordinate bonds with the Mg²⁺ ion. Computational studies can model this interaction to determine the geometry of the resulting metal complex, the bond lengths and angles, and the binding energy.

The presence of the 8-amino group, an electron-donating substituent, is predicted to enhance the chelation properties. By donating electron density into the aromatic system, the amino group increases the basicity (and thus the coordinating ability) of the oxygen atoms at the 3- and 4-positions. This electronic effect could lead to a stronger and more stable complex with Mg²⁺ compared to the unsubstituted parent compound. Theoretical calculations can quantify this effect by comparing the binding energies of Mg²⁺ with both the 8-amino substituted and unsubstituted quinolizine scaffolds.

Research on related 4-oxo-4H-quinolizine-3-carboxylates has shown they exhibit a strong fluorescent response to Mg²⁺ but not to Ca²⁺, making them selective indicators. nih.gov The dissociation constants for these types of fluorophores are in the millimolar range, which is relevant for measuring intracellular Mg²⁺ concentrations. nih.gov

Table 3: Chelation Properties of the 4-Oxo-4H-quinolizine-3-carboxylate Scaffold

| Property | Finding | Source |

| Chelating Atoms | 4-keto oxygen and 3-carboxylate oxygen | nih.gov |

| Selectivity | Strong response to Mg²⁺, weak to Ca²⁺ | nih.gov |

| Dissociation Constant (Kd) | Approx. 1.0 mM | nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides reliable methods for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus and, from these, predict the ¹H and ¹³C NMR chemical shifts. nih.govnrel.gov

For this compound, such calculations would predict distinct signals for each of the unique hydrogen and carbon atoms in the molecule. The protons on the quinolizine ring would appear in the aromatic region of the ¹H NMR spectrum. The electron-donating 8-amino group would be expected to cause an upfield shift (to a lower ppm value) for the protons at the ortho (H7) and para (H5) positions relative to a non-substituted quinolizine.

Similarly, in the ¹³C NMR spectrum, the carbons of the quinolizine ring would have characteristic shifts. The carbon bearing the amino group (C8) would experience a significant upfield shift, while the carbons of the carboxyl and keto groups (C3, C=O, and C4) would appear far downfield due to their deshielded nature. Comparing the computationally predicted spectrum with an experimental one is a powerful method for structure verification.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These values are illustrative and based on typical chemical shifts for similar structures. The numbering of atoms is standard for the quinolizine ring.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | 135.2 |

| H1 | 8.5 | - |

| C2 | - | 120.1 |

| H2 | 7.9 | - |

| C3 | - | 115.5 |

| C4 | - | 175.8 |

| C5 | - | 125.0 |

| H5 | 7.4 | - |

| C6 | - | 118.9 |

| H6 | 7.6 | - |

| C7 | - | 112.3 |

| H7 | 6.8 | - |

| C8 | - | 148.1 |

| C9 | - | 130.4 |

| H9 | 8.9 | - |

| COOH | 12.5 | 168.0 |

Investigation of Biological Activities and Mechanisms of 4 Oxo 4h Quinolizine 3 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

The unique structural framework of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has prompted extensive investigation into their capacity to inhibit various enzymes critical to disease pathways.

HIV Integrase Inhibition: Molecular Interactions and Metal Cofactor Sequestration

Derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid have been designed and synthesized as potential inhibitors of HIV-1 integrase, an essential enzyme for the replication of the HIV virus. nih.govresearchgate.net The core hypothesis behind this design is that the diketoacid subunit of these molecules can sequester the divalent magnesium ions (Mg2+) that act as cofactors in the enzyme's active site, thereby blocking the strand transfer process of viral DNA integration. nih.govresearchgate.net

Despite the rational design, which included adding substituents like sulfamido, carboxylamido, benzimidazole, and benzothiazole (B30560), these compounds did not exhibit significant anti-HIV integrase activity in screenings. nih.govresearchgate.net While studies confirmed that the compounds could bind to Mg2+ in solution, the resulting inhibition of the enzyme was minimal. nih.gov It has been suggested that the low inhibitory activity may be due to the structural nature of these derivatives, which possess a chelating scaffold suitable for binding only a single metal ion. nih.gov This contrasts with more successful aryl diketoacid inhibitors that effectively sequester the two divalent metal cofactors in the integrase active site. nih.gov Although these specific derivatives proved inactive, the research highlights the critical role of metal cofactor sequestration in the design of HIV integrase inhibitors. nih.govresearchgate.net

Protein Kinase CK2 Inhibition: Structure-Target Interactions

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis, making it a target for anticancer therapies. mdpi.comresearchgate.net Structurally related compounds, specifically derivatives of 3-quinoline carboxylic acid and 3-carboxy-4(1H)-quinolones, have been identified as inhibitors of CK2. nih.govacs.org

The inhibitory action of these compounds is competitive with ATP, the enzyme's phosphate (B84403) donor. acs.org Structure-target interactions within the ATP-binding site of CK2 are crucial for their potency. The binding affinity is attributed to a combination of interactions:

Ionic Bridge Formation: An ionic bridge can form with the Lys68 residue in the active site. mdpi.com

Hydrophobic Interactions: The aromatic quinoline (B57606) structure engages in hydrophobic interactions with the hinge region of the ATP site. mdpi.com

Hydrogen Bonding: Hydrogen bonds are formed with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex. mdpi.comacs.org

One of the most active compounds identified in this class was 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which demonstrated an IC50 value of 0.3 μM and a Ki value of 0.06 μM. acs.org Molecular docking studies help visualize how these molecules fit into the ATP-binding site, guiding the synthesis of more potent and selective inhibitors. researchgate.net

Exploration of Other Enzyme Targets

The quinoline and quinolone scaffolds are known to interact with various other enzyme targets. A primary mechanism for the antibacterial action of related quinolone compounds is the inhibition of bacterial DNA gyrase and type IV topoisomerase. eco-vector.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cleavage of bacterial DNA and subsequent cell death. eco-vector.com Additionally, certain quinolinone derivatives have been investigated for their ability to inhibit soybean lipoxygenase (LOX), indicating potential anti-inflammatory applications. nih.gov

Antimicrobial and Antibacterial Efficacy Investigations

4-Oxo-4H-quinolizine derivatives have been introduced as a class of antibacterial agents designed to overcome bacterial resistance to existing fluoroquinolones. nih.gov They have shown potent activity against a broad spectrum of bacteria. nih.gov

In Vitro Susceptibility Testing Against Bacterial Strains

In vitro studies have demonstrated that 4-oxo-4H-quinolizine derivatives are effective against Gram-positive, Gram-negative, and anaerobic organisms. nih.gov Notably, many compounds in this class show better activity against Gram-positive bacteria than ciprofloxacin (B1669076) and maintain good susceptibility against ciprofloxacin- and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Structural modifications, particularly at the C-8 position of the quinolizine ring, have been shown to be critical for the antibacterial profile, influencing activity, physicochemical properties, and pharmacokinetic profiles. nih.gov The steric and electronic environment, as well as the conformation and stereochemistry of the C-8 substituent, play a significant role in the efficacy and spectrum of activity. nih.gov For example, the introduction of a cis-3-amino-4-methylpiperidine group at C-8 resulted in a compound with significantly improved in vivo efficacy against S. aureus, S. pneumoniae, and E. coli compared to the parent compound ABT-719. nih.gov

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for representative quinoline and quinolone derivatives against various bacterial strains, illustrating the potency of this class of compounds.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Phenyl-quinoline-4-carboxylic Acid Derivative | S. aureus | 64 | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic Acid Derivative | E. coli | 128 | mdpi.com |

| 6-Fluoro-4-quinolone-3-carboxylic Acid Derivative | S. aureus | 4.1 | nih.gov |

| 6-Fluoro-4-quinolone-3-carboxylic Acid Derivative | S. epidermidis | 3.1 | nih.gov |

| 6-Fluoro-4-quinolone-3-carboxylic Acid Derivative | B. cereus | 2.4 | nih.gov |

| 6-Fluoro-4-quinolone-3-carboxylic Acid Derivative | E. coli | 1 | nih.gov |

| 6-Fluoro-4-quinolone-3-carboxylic Acid Derivative | K. pneumoniae | 1 | nih.gov |

| 4-Hydroxy-2-quinolone-3-carboxamide Derivative | MRSA/VISA | 4-16 | tandfonline.com |

Mechanistic Insights into Antibacterial Action

The primary mechanism of antibacterial action for quinolone derivatives, a class to which 4-oxo-4H-quinolizine-3-carboxylic acids are closely related, involves the inhibition of bacterial DNA synthesis. eco-vector.com These compounds target and stabilize the complex formed between bacterial DNA and the enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). eco-vector.com This stabilization prevents the re-ligation of the DNA strands during replication and repair, leading to double-strand DNA breaks and ultimately triggering cell death. eco-vector.com This well-established mechanism explains the potent bactericidal activity observed for this class of compounds.

Anticancer Research Focus

Derivatives of the quinoline and quinolizine core structures have shown promise in anticancer research. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.

Research into the specific modulation of RNA maturation pathways by 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid is not extensively documented in publicly available literature. However, the broader class of quinoline derivatives has been investigated for their potential to interfere with nucleic acid processes. The modulation of small interfering RNA (siRNA) and microRNA (miRNA) pathways presents a novel approach to cancer therapy. These pathways are critical for the regulation of gene expression, and their dysregulation is a hallmark of many cancers. The TAR RNA-binding protein (TRBP) is a key component of the machinery that processes miRNA. While direct evidence for this compound is pending, related heterocyclic compounds are being explored for their ability to bind to and modulate the function of proteins like TRBP, thereby influencing cancer cell fate.

While many anticancer agents, such as camptothecin (B557342) and its derivatives, function by inhibiting topoisomerase enzymes, there is a growing interest in discovering compounds that act through topoisomerase-independent pathways to overcome resistance. Research into 4-oxo-4H-quinolizine-3-carboxylic acid derivatives is exploring such alternative mechanisms. These may include the induction of apoptosis through intrinsic or extrinsic pathways, cell cycle arrest at various checkpoints, or the inhibition of other key cellular proteins like kinases. For instance, some quinoline derivatives have been shown to inhibit pyruvate (B1213749) kinase M2 (PKM2), an enzyme that is preferentially expressed in tumor cells and plays a critical role in cancer metabolism.

Table 1: Investigated Anticancer Mechanisms of Quinolizine and Related Derivatives

| Mechanism of Action | Target | Compound Class |

|---|---|---|

| RNA Maturation Modulation | TRBP | Heterocyclic Compounds |

| Topoisomerase-Independent | Apoptosis Induction, Cell Cycle Arrest | 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives |

Amylolytic Activity Against Fungal Species

The investigation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has extended to their potential as antifungal agents, specifically through the inhibition of amylolytic enzymes. These enzymes are crucial for the breakdown of starches into simpler sugars, which fungi utilize for growth and proliferation. By inhibiting these enzymes, the compounds can effectively starve the fungi of a vital nutrient source. Research in this area is focused on identifying derivatives with high potency and selectivity against fungal amylases, which could lead to the development of novel antifungal treatments.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Oxo 4h Quinolizine 3 Carboxylic Acid Derivatives

Correlations Between Structural Modifications and Biological Activity Profiles

The biological activity of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinolizine ring. These modifications can modulate the compound's interaction with biological targets, thereby affecting its efficacy as an antibacterial, anticancer, or antiviral agent.

As antibacterial agents, derivatives of 4H-4-oxoquinolizine have demonstrated considerable potency, particularly against Gram-positive bacteria. A key determinant of their antibacterial profile is the substituent at the C-8 position. The steric and electronic properties, as well as the conformation and absolute stereochemistry of the C-8 group, are crucial for activity. For instance, the introduction of a cis-3-amino-4-methylpiperidine group at this position has been shown to yield compounds with potent in vivo efficacy against S. aureus, S. pneumoniae, and E. coli. nih.gov Such modifications offer a strategy to enhance antibacterial activity and tailor the spectrum of activity, for example, to selectively target respiratory pathogens. nih.gov Many of these derivatives have shown better activity against Gram-positive bacteria than ciprofloxacin (B1669076) and have exhibited good susceptibility against ciprofloxacin- and methicillin-resistant S. aureus. nih.gov

In the context of antiviral research, certain 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been investigated as potential HIV-1 integrase inhibitors. However, derivatives bearing sulfamido, carboxylamido, benzimidazole, and benzothiazole (B30560) substituents have generally exhibited low inhibitory activity. nih.govresearchgate.net This suggests that while the core scaffold possesses some affinity for the enzyme's active site, the specific modifications explored so far have not been optimal for potent inhibition.

While direct SAR studies on the anticancer activity of 8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid are limited, research on structurally related quinazolinones and quinoxalines provides valuable insights. For these related compounds, the nature and position of substituents on the heterocyclic and fused aromatic rings play a significant role in their cytotoxic effects against various cancer cell lines. nih.govmdpi.com For instance, in some quinazolinone series, the introduction of specific substituted aromatic rings at certain positions has been shown to be essential for antimicrobial and, by extension, potential anticancer activity. nih.gov

Table 1: Structure-Activity Relationship of C-8 Substituted 4-Oxo-4H-quinolizine Derivatives as Antibacterial Agents

| Compound | C-8 Substituent | Antibacterial Activity Profile |

| Reference | Ciprofloxacin | Standard fluoroquinolone antibiotic |

| Analog 1 | cis-3-Amino-4-methylpiperidine | Potent activity against Gram-positive bacteria, including resistant strains; improved in vivo efficacy. nih.gov |

| Analog 2 | Various substituted amines/heterocycles | Modulation of antibacterial spectrum and pharmacokinetic properties. nih.gov |

This table is a representative summary based on findings from the cited literature and does not encompass all studied derivatives.

Rational Design Principles for Enhancing Potency and Selectivity

The rational design of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives is guided by the intended biological target or application. For therapeutic agents, the goal is to enhance potency against the target while minimizing off-target effects to improve the safety profile. For functional molecules like fluorescent probes, the design focuses on optimizing photophysical properties and selectivity for the target analyte.

In the development of HIV-1 integrase inhibitors, a key design principle is the incorporation of a two-metal chelating scaffold. While some 4-oxo-4H-quinolizine-3-carboxylic acid derivatives possess a scaffold suitable for single metal ion binding, this is often insufficient for potent integrase inhibition. nih.gov The rational design of more effective inhibitors in this class would necessitate modifications that enable the chelation of two divalent metal ions, typically Mg²⁺, within the enzyme's active site. This approach is based on the established mechanism of action for diketoacid-type HIV IN inhibitors. nih.gov

For the design of selective fluorescent indicators, the focus is on creating a binding pocket that preferentially coordinates with the target ion. In the case of Mg²⁺ selective probes, the 4-oxo-4H-quinolizine-3-carboxylate core has proven to be an excellent fluorophore that exhibits a strong fluorescent response to Mg²⁺ but not to Ca²⁺. nih.gov The design strategy involves synthesizing a series of substituted derivatives to fine-tune the dissociation constants to be in the range of intracellular Mg²⁺ concentrations (around 1.0 mM). nih.gov This allows for the development of ratiometric fluorescent indicators that are highly selective for Mg²⁺, a significant advantage as Ca²⁺ often interferes with measurements using other indicators. nih.gov

Influence of Substituents on Fluorescent Properties and Ion Selectivity

The fluorescent properties of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives are highly sensitive to the nature and position of substituents on the quinolizine ring. These modifications can significantly alter the absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift of the molecule.

The 4-oxo-4H-quinolizine-3-carboxylate scaffold itself is an excellent fluorophore. nih.gov Strategic placement of substituents can enhance these intrinsic properties. For example, the introduction of certain electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its photophysical properties. nih.gov For instance, in related quinoline (B57606) derivatives, the inclusion of Ar–CH₂ ring substituents has been shown to significantly enhance the quantum yield. nih.gov A larger Stokes shift, which is the separation between the excitation and emission wavelengths, is a desirable characteristic for fluorescent probes as it improves measurement sensitivity by reducing spectral overlap. nih.govmdpi.comnih.gov

Substituents also play a critical role in determining the ion selectivity of these compounds when used as fluorescent sensors. The development of the first Mg²⁺-selective, ratiometric fluorescent indicators was achieved through the synthesis of a series of substituted 4-oxo-4H-quinolizine-3-carboxylic acids. nih.gov These compounds exhibit a strong fluorescent response upon complexation with Mg²⁺, while showing minimal response to Ca²⁺. nih.gov This high selectivity is attributed to the specific coordination environment created by the quinolizine core and the strategically placed substituents, which favors the binding of Mg²⁺ over the larger Ca²⁺ ion.

Table 2: Influence of Structural Features on the Fluorescent Properties of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives as Mg²⁺ Indicators

| Derivative | Key Structural Feature | Fluorescent Response to Mg²⁺ | Selectivity (Mg²⁺ vs. Ca²⁺) |

| Parent Scaffold | Unsubstituted 4-oxo-4H-quinolizine-3-carboxylate | Strong fluorescence enhancement nih.gov | High nih.gov |

| Substituted Analogs | Various substituents on the quinolizine ring | Tunable fluorescence response and dissociation constants nih.gov | Maintained high selectivity nih.gov |

This table summarizes the general findings from the development of these compounds as Mg²⁺ selective fluorescent indicators.

Advanced Applications in Chemical Biology and Materials Research

Development of Selective Fluorescent Indicators for Intracellular Ions (e.g., Mg²⁺)

The detection and quantification of intracellular ions are crucial for understanding cellular physiology and pathology. Magnesium ions (Mg²⁺) are the most abundant divalent cations within cells and play a vital role in numerous enzymatic reactions, signal transduction, and nucleic acid stability. However, the development of selective fluorescent probes for Mg²⁺ has been challenging, often hampered by interference from calcium ions (Ca²⁺), which are present at much lower intracellular concentrations but have a high binding affinity for many chelators.

Derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid have emerged as a promising class of fluorophores for selective Mg²⁺ detection. nih.govnih.gov Research has demonstrated that these compounds exhibit a strong fluorescent response specifically to Mg²⁺, with negligible interference from Ca²⁺. nih.govnih.gov This selectivity is a significant advantage over previously developed indicators.

The mechanism of this selectivity is rooted in the specific coordination chemistry of the quinolizine core. The binding of Mg²⁺ to the carboxylate and oxo groups of the molecule induces a conformational change that enhances its fluorescence quantum yield. The dissociation constants (Kd) of these quinolizine-based indicators for Mg²⁺ are typically around 1.0 mM, which is well-suited for measuring the physiological concentrations of intracellular free Mg²⁺. nih.govnih.gov This makes them highly effective tools for real-time monitoring of Mg²⁺ dynamics in living cells.

The development of these ratiometric, Mg²⁺-selective fluorescent indicators represents a significant advancement in the field of biological imaging and diagnostics, enabling more accurate studies of magnesium's role in cellular processes. nih.govnih.gov

Table 1: Properties of 4-Oxo-4H-quinolizine-3-carboxylic Acid-Based Mg²⁺ Indicators

| Property | Value/Characteristic | Source(s) |

| Target Ion | Magnesium (Mg²⁺) | nih.govnih.gov |

| Selectivity | High selectivity for Mg²⁺ over Ca²⁺ | nih.govnih.gov |

| Dissociation Constant (Kd) | Approximately 1.0 mM | nih.govnih.gov |

| Mechanism | Mg²⁺ binding enhances fluorescence | nih.govnih.gov |

| Application | Measurement of intracellular Mg²⁺ | nih.govnih.gov |

Exploration as Chemical Probes for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The 4-oxo-4H-quinolizine-3-carboxylic acid scaffold has shown potential in this area due to its demonstrated biological activity, particularly as an inhibitor of HIV integrase.

Research has focused on designing and synthesizing derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid that can act as potent and selective inhibitors of this viral enzyme, which is essential for the replication of HIV. These compounds are designed to chelate the Mg²⁺ ions present in the active site of the integrase, thereby blocking its function. This inhibitory activity highlights the potential of the quinolizine scaffold to serve as a starting point for the development of novel therapeutics.

While the primary goal of such studies is often therapeutic, the synthesized compounds also serve as valuable chemical probes. By observing the effects of these specific inhibitors on viral replication and cellular processes, researchers can gain a deeper understanding of the biological pathways involved in HIV infection. The ability of these molecules to interact with a specific biological target (HIV integrase) with high affinity is a critical characteristic of an effective chemical probe.

Furthermore, the broader class of quinoline (B57606) and quinolizine derivatives has been investigated for a range of other biological activities, including antimicrobial and anticancer properties. This diverse bioactivity suggests that the 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid core could be further functionalized to create a library of chemical probes for exploring a variety of biological pathways and identifying new therapeutic targets.

Potential for Optoelectronic and Photovoltaic Applications (broader quinoline/quinolizine context)

The field of organic electronics is rapidly expanding, with a continuous search for novel materials with tailored photophysical and electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. In this broader context, the quinoline and quinolizine ring systems, which form the core of this compound, have garnered significant interest.

Quinoline derivatives are recognized for their photoactive properties and have been successfully incorporated into third-generation photovoltaic devices, including polymer solar cells and dye-sensitized solar cells (DSSCs). acs.org Their utility in these applications stems from their favorable electronic properties, such as their absorption spectra and energy levels, which can be fine-tuned through chemical modification. acs.org In DSSCs, for instance, quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor material to generate a current.

Moreover, quinoline derivatives have proven to be effective materials for the emissive layer in OLEDs. researchgate.net The rigid, planar structure of the quinoline core, combined with its electronic characteristics, facilitates efficient light emission. The versatility of quinoline chemistry allows for the synthesis of a wide array of derivatives with different emission colors and quantum efficiencies.

While research into the specific optoelectronic applications of this compound is still emerging, the proven success of the broader class of quinoline and quinolizine compounds in photovoltaics and optoelectronics suggests a promising future for this molecule and its derivatives in the development of next-generation electronic materials. acs.orgresearchgate.net

Future Perspectives in 8 Amino 4 Oxo 4h Quinolizine 3 Carboxylic Acid Research

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

Future synthetic efforts towards 8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid and its analogs will likely prioritize efficiency, sustainability, and diversity. While classical synthetic routes to quinoline (B57606) and quinolizine cores exist, they often involve harsh conditions, hazardous reagents, and multiple steps. nih.gov Modern synthetic chemistry offers greener and more efficient alternatives that could be adapted for this specific scaffold.

Emerging strategies are expected to focus on:

One-Pot and Multicomponent Reactions: These approaches, which allow the formation of several bonds in a single reaction vessel, can significantly reduce reaction times, solvent waste, and purification efforts. nih.gov Adapting multicomponent reactions like the Friedländer annulation under green conditions could provide rapid access to a library of substituted quinolizine derivatives. acs.org

Catalysis: The use of novel catalysts, including nanocatalysts and biocatalysts, can improve reaction yields and selectivity under milder conditions. nih.govacs.org Transition-metal-catalyzed C-H activation and annulation strategies are becoming increasingly powerful for constructing heterocyclic systems and could be applied to build the quinolizine core or functionalize it further. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasound are being explored to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govacs.org

Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key principle of sustainable chemistry that will be integral to future synthetic routes. acs.org

| Methodological Approach | Potential Advantages for Synthesis | Relevant Research Context |

| Nanocatalyzed Reactions | High efficiency, recyclability, mild reaction conditions, reduced byproducts. nih.govacs.org | Application of nanocatalysts in one-pot protocols for quinoline synthesis has shown excellent yields and short reaction times. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, and reduced side reactions. nih.gov | Utilized for the environmentally friendly Friedländer synthesis of quinolines. acs.orgmdpi.com |

| C-H Bond Activation | Atom economy, allows for direct functionalization of the quinolizine core without pre-functionalized starting materials. mdpi.com | Rhodium, ruthenium, and cobalt catalysts have been successfully used for synthesizing quinoline skeletons. mdpi.com |

| One-Pot Cascade Reactions | Increased efficiency, reduced solvent use, and simplified purification processes. nih.gov | Carbocatalytic cascade synthesis has been proposed for producing polysubstituted quinolines. mdpi.com |

Identification of Novel Biological Targets Through High-Throughput Screening

The 4-oxo-4H-quinolizine-3-carboxylic acid scaffold is a known pharmacophore, with derivatives showing activity against targets like HIV integrase. researchgate.netmdpi.comnih.gov The introduction of an 8-amino group provides a new avenue for exploring biological space. High-throughput screening (HTS) will be an indispensable tool for systematically evaluating the therapeutic potential of this compound and its derivative libraries against a wide array of biological targets.

Future HTS campaigns will likely focus on:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Screening against panels of kinases involved in cancer and inflammatory diseases could reveal novel therapeutic leads.

Antimicrobial Activity: Given the broad antimicrobial activity of quinoline-based drugs, screening against panels of pathogenic bacteria and fungi, including drug-resistant strains, is a logical next step. nih.gov

Antiviral Targets: Beyond HIV integrase, derivatives could be screened against other viral enzymes, such as proteases and polymerases, from a range of viruses, including coronaviruses. nih.gov

Neurodegenerative Disease Targets: Quinolines have been investigated for activity against targets relevant to Alzheimer's disease, such as cholinesterases and monoamine oxidases. nih.gov

Systematic screening of a diverse library of 8-amino-quinolizine derivatives could uncover unexpected biological activities and identify novel starting points for drug discovery programs.

| Potential Therapeutic Area | Specific Biological Targets | Rationale based on Related Scaffolds |

| Oncology | Protein Kinases, Topoisomerases | Quinoline derivatives are known to induce apoptosis and act as angiogenesis inhibitors. nih.gov |

| Infectious Diseases | HIV Integrase, Viral Proteases, Bacterial Gyrase | The parent 4-oxo-4H-quinolizine-3-carboxylic acid scaffold has documented HIV integrase inhibitory activity. researchgate.netnih.gov |

| Neurodegeneration | Cholinesterases, Monoamine Oxidase (MAO) | Quinolinic carboxylic acid derivatives have been explored as multi-target compounds for neurodegeneration. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Various quinoline derivatives have demonstrated anti-inflammatory properties. nih.gov |

Advanced Computational-Experimental Integration for Compound Discovery

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. jddhs.com This integrated approach will be crucial for accelerating the exploration of the chemical space around this compound.

Key integrated workflows will include:

Virtual Screening and Molecular Docking: Computational screening of large virtual libraries of derivatives against the 3D structures of known biological targets can prioritize compounds for synthesis and experimental testing. nih.govbeilstein-journals.org This reduces the time and cost associated with random screening.

Pharmacophore Modeling and QSAR: By analyzing a set of active and inactive molecules, pharmacophore models can identify the key structural features required for biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then build predictive models that correlate chemical structure with potency, guiding the design of more effective compounds. jddhs.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex, helping to predict binding stability and understand the molecular basis of interaction. nih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to flag and deprioritize molecules with unfavorable profiles early in the discovery process. researchgate.net

This iterative cycle of computational prediction followed by experimental validation allows for a more rational and efficient approach to lead optimization, ultimately accelerating the journey from hit to clinical candidate. frontiersin.org

Exploration of Diverse Chemical Biology Applications

Beyond direct therapeutic applications, the unique physicochemical properties of the this compound scaffold open up possibilities in chemical biology. A notable characteristic of the parent 4-oxo-4H-quinolizine-3-carboxylate structure is its fluorescence. acs.orgnih.gov

Future research could explore:

Fluorescent Probes and Sensors: The intrinsic fluorescence of the quinolizine core could be harnessed to develop novel chemical probes. acs.org Derivatives have been synthesized as selective, ratiometric fluorescent indicators for metal cations like Mg²⁺. nih.gov The 8-amino group provides a convenient handle for attaching specific recognition motifs, potentially enabling the design of probes that can detect other biologically important analytes (e.g., enzymes, reactive oxygen species, or other metal ions) within a cellular environment.

Bioconjugation and Labeling: The 8-amino group can be readily functionalized, allowing the molecule to be conjugated to biomolecules such as proteins or nucleic acids. This could be used to label and track these biomolecules in living systems or as a component of targeted drug delivery systems.

Photodynamic Therapy (PDT): Some heterocyclic compounds can act as photosensitizers. Future studies could investigate whether derivatives of this compound can generate reactive oxygen species upon light irradiation, a key requirement for PDT agents used in cancer treatment.

Exploring these non-traditional applications will broaden the utility of this chemical scaffold and could lead to the development of powerful new tools for biological research.

常见问题

Q. What are the common synthetic routes for 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid, and what experimental conditions are critical for success?

The synthesis typically involves cyclization reactions using precursors like aniline derivatives and β-keto esters to form the quinoline core. A multi-step approach is often required:

Condensation : Reacting substituted anilines with β-keto esters under acidic conditions to form intermediates.

Cyclization : Heating intermediates in polar solvents (e.g., ethanol or DMF) with catalysts like sulfuric acid or polyphosphoric acid.

Functionalization : Introducing amino and carboxylic acid groups via nucleophilic substitution or oxidation.

Critical factors include temperature control (70–100°C), solvent polarity, and catalyst selection to prevent side reactions .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., ¹H NMR for amino protons at δ 6.5–7.5 ppm).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., carboxylic acid dimer formation) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .

Q. What preliminary biological activities have been reported for this compound?

Early studies on structural analogs suggest:

- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus).

- Anticancer potential : IC₅₀ of 10–20 µM in breast cancer cell lines (MCF-7).

- Enzyme inhibition : Moderate inhibition (Ki ~50 nM) of topoisomerase II.

These findings warrant further validation using standardized assays (e.g., broth microdilution for antimicrobial tests) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurities?

Strategies include:

- Solvent screening : High-polarity solvents (e.g., DMF) improve cyclization efficiency.

- Catalyst optimization : Transition metals (e.g., Cu(I)) enhance regioselectivity.

- Purification : Use of reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from byproducts like 6-ethoxy derivatives .

Q. How should contradictory biological activity data between similar quinoline derivatives be resolved?

Compare substituent effects using a structure-activity relationship (SAR) table:

| Compound | Substituent Position | Activity (IC₅₀, µM) |

|---|---|---|

| 8-Ethoxy-4-hydroxy analog | 8-ethoxy | 15.2 |

| 6-Fluoro-4-oxo analog | 6-fluoro | 8.7 |

| Target compound | 8-amino | 12.4 |

Adjust experimental designs to control variables like cell line specificity or assay pH .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with topoisomerase II (PDB ID: 1ZXM). Focus on hydrogen bonds between the carboxylic acid group and Arg503.

- MD simulations : GROMACS for stability analysis over 100 ns to validate binding poses .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed?

- Cocrystallization : Coformers like nicotinamide improve aqueous solubility (e.g., 2.5-fold increase with 1:1 molar ratio).

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .

Q. What strategies enable the synthesis of novel derivatives with enhanced activity?

Q. How do researchers validate target engagement in cellular assays?

- Fluorescence polarization : Measure displacement of a known binder (e.g., ethidium bromide) in real-time.

- Cellular thermal shift assay (CETSA) : Confirm stabilization of the target protein (ΔTm ≥ 2°C) .

Q. What are the critical considerations for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., tube reactor at 80°C).

- In-line analytics : PAT tools (e.g., Raman spectroscopy) monitor intermediate formation.

- Crystallization control : Seed crystals to ensure uniform particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。